molecular formula C8H6N2O4 B2429245 Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate CAS No. 2122425-64-1

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2429245
CAS No.: 2122425-64-1
M. Wt: 194.146
InChI Key: JRAATZVJDPTZHK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like oxazole and its derivatives share similar structural features and reactivity.

    Pyridine Derivatives: Pyridine-based compounds also exhibit comparable chemical behavior.

Uniqueness

Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAATZVJDPTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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